molecular formula C22H35D4NO5 B1164632 Prostaglandin F2α Ethanolamide-d4

Prostaglandin F2α Ethanolamide-d4

Cat. No.: B1164632
M. Wt: 401.6
InChI Key: XCVCLIRZZCGEMU-BREJCMGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2α ethanolamide (PGF2α-EA-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGF2α-EA by GC- or LC-mass spectrometry. PGF2α-EA is produced by cyclooxygenase 2 (COX-2) metabolism of the endogenous cannabinoid arachidonoyl ethanolamide (AEA) found in brain, liver, and other mammalian tissues. AEA can be metabolized by fatty acid amide hydrolase (FAAH) to give free arachidonic acid, which is the well known and conventional substrate for COX enzymes. However, it has also been reported that AEA can be used directly by COX-2 to produce ethanolamide congeners of the classical prostaglandins, including PGE2. PGF2α-EA has also been reported to be biosynthesized by this mechanism when AEA was infused into the lung and liver of living mice. PGF2α-EA is a potent dilator (EC50 = 58 nM) of the cat iris sphincter, which is a model system for testing potential intraocular hypotensive agents.

Properties

Molecular Formula

C22H35D4NO5

Molecular Weight

401.6

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2

InChI Key

XCVCLIRZZCGEMU-BREJCMGSSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(NCCO)=O

Synonyms

Dinoprost Ethanolamide-d4; PGF2α-EA-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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